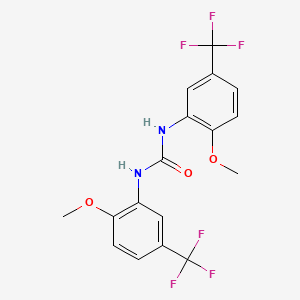

1,3-Bis(2-methoxy-5-(trifluoromethyl)phenyl)urea

Description

Properties

IUPAC Name |

1,3-bis[2-methoxy-5-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F6N2O3/c1-27-13-5-3-9(16(18,19)20)7-11(13)24-15(26)25-12-8-10(17(21,22)23)4-6-14(12)28-2/h3-8H,1-2H3,(H2,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNZRRLKDUZVUOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(2-methoxy-5-(trifluoromethyl)phenyl)urea typically involves the reaction of 2-methoxy-5-(trifluoromethyl)aniline with phosgene or a phosgene equivalent under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or chloroform. The reaction mixture is then heated to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2-methoxy-5-(trifluoromethyl)phenyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The methoxy and trifluoromethyl groups can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with trifluoromethyl substitutions, such as 1,3-bis(2-methoxy-5-(trifluoromethyl)phenyl)urea, exhibit significant anticancer properties. The trifluoromethyl group enhances binding interactions with target proteins involved in cancer progression. For instance, studies have shown that urea derivatives can inhibit the activity of raf kinase, which is implicated in various solid tumors .

A notable case study involved the synthesis of a series of urea derivatives where the presence of trifluoromethyl groups was linked to increased biological activity against cancer cell lines. The study concluded that these compounds could serve as potential therapeutic agents in oncology .

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties. Research has focused on developing aryl-urea derivatives to combat antibiotic-resistant bacteria. The incorporation of trifluoromethyl groups enhances the efficacy of these compounds against various bacterial strains. A recent study highlighted the design and synthesis of novel aryl-urea derivatives that exhibited significant antibacterial activity under mild conditions .

Agricultural Applications

This compound has potential applications in agriculture as a pesticide or herbicide. Its structural attributes may contribute to its effectiveness in inhibiting specific biological pathways in pests or weeds. Research into similar urea compounds has shown that they can disrupt metabolic processes in target organisms, leading to effective pest control strategies .

Material Science Applications

In material science, the unique properties of this compound can be exploited in the development of advanced materials. Its high thermal stability and ability to form strong intermolecular interactions make it suitable for applications in coatings and polymers. Studies have indicated that incorporating such urea derivatives into polymer matrices can enhance mechanical properties and thermal resistance .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 1,3-Bis(2-methoxy-5-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. The compound can form hydrogen bonds with biological molecules, influencing their structure and function. It can also participate in electron transfer reactions, affecting cellular processes. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

1,3-Bis(2-methoxy-5-(trifluoromethyl)phenyl)thiourea: Similar structure but contains a thiourea group instead of a urea group.

1,3-Bis(2-methoxy-5-(trifluoromethyl)phenyl)carbamate: Contains a carbamate group instead of a urea group.

1,3-Bis(2-methoxy-5-(trifluoromethyl)phenyl)guanidine: Contains a guanidine group instead of a urea group.

Uniqueness

1,3-Bis(2-methoxy-5-(trifluoromethyl)phenyl)urea is unique due to its combination of methoxy and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it valuable in various research and industrial applications.

Biological Activity

1,3-Bis(2-methoxy-5-(trifluoromethyl)phenyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a urea functional group attached to two aromatic rings, each substituted with methoxy and trifluoromethyl groups, enhancing its lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The mechanisms include:

- Hydrogen Bond Formation : The compound can form hydrogen bonds with biological macromolecules, influencing their structural conformation and function.

- Electron Transfer Reactions : It participates in electron transfer processes that affect various cellular functions.

- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit pathways mediated by kinases such as raf kinase, which is crucial in cancer progression .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

- Cell Proliferation Inhibition : The compound has demonstrated significant inhibition of cell proliferation in various cancer cell lines (e.g., Jurkat, HeLa, MCF-7), with IC50 values indicating effective cytotoxicity .

- Cell Cycle Arrest : Flow cytometry analyses revealed that it induces cell cycle arrest in the sub-G1 phase, suggesting apoptotic mechanisms at play .

- Antiangiogenic Activity : In vivo studies using chick chorioallantoic membrane assays showed that the compound significantly inhibits angiogenesis, which is critical for tumor growth and metastasis .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for antimicrobial properties. It exhibits activity against various pathogens, potentially enhancing its therapeutic applications in treating infections alongside cancer.

Case Studies and Research Findings

Q & A

Advanced Research Question

- Store under inert atmosphere (argon or nitrogen) at -20°C to prevent hydrolysis of urea bonds.

- Avoid exposure to UV light by using amber vials.

- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC purity checks .

How can researchers validate the compound's role in enzyme inhibition mechanisms?

Advanced Research Question

- Perform kinetic assays (e.g., Michaelis-Menten plots) to distinguish competitive vs. non-competitive inhibition.

- Use X-ray crystallography or cryo-EM to resolve inhibitor-enzyme complexes and identify binding motifs .

- Compare inhibition profiles with structurally related compounds (e.g., 1-(3-Chlorophenyl)-3-(2-morpholin-4-yl-5-(trifluoromethyl)phenyl)urea) to pinpoint functional group contributions .

What methodologies are recommended for analyzing metabolic degradation pathways of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.